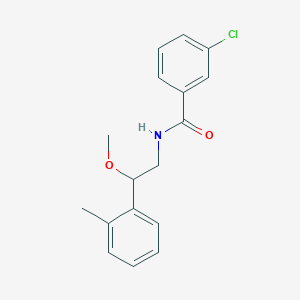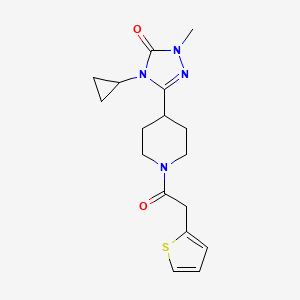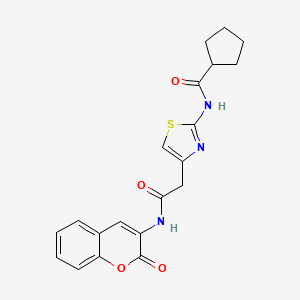![molecular formula C15H16N4O2 B2625702 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1178390-29-8](/img/structure/B2625702.png)
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolyl-1,2,4-oxidizable derivatives, which might be structurally similar to the compound you’re asking about, have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . These compounds have shown better inhibitory activity than the reference drug acarbose .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has been reported . These were selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, indolyl-1,2,4-oxidizable derivatives were found to have non-competitive inhibition on α-glucosidase .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an ideal precursor for synthesizing bioactive molecules. Researchers have investigated its derivatives for potential drug candidates. By modifying the indole and oxadiazole moieties, scientists aim to create novel pharmaceutical agents with improved efficacy and reduced side effects .
α-Glucosidase Inhibition
Studies have identified 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide derivatives as non-competitive α-glucosidase inhibitors. These compounds exhibit better inhibitory activity than the reference drug acarbose. Compound 35, in particular, stands out as an effective inhibitor .
Antiproliferative Activity
Researchers have synthesized a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives using this compound. These derivatives were evaluated for their antiproliferative activity against human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cancer cells. The clean, one-pot synthesis method offers advantages for drug discovery .
Scaffold for Assembly Chemistry
The compound’s scaffold has attracted interest in the field of assembly chemistry. Scientists explore its potential as a building block for constructing complex molecular architectures. By incorporating the indole and oxadiazole functionalities, they aim to develop innovative frameworks for drug design and other applications .
Sustainable Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) provide access to intricate molecules. From 2014 to 2021, researchers have utilized 1H-indole-3-carbaldehyde in sustainable MCRs. These reactions allow efficient synthesis of diverse compounds, contributing to green chemistry and sustainable processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVKYLITJYSPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)
![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)
![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)



![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)